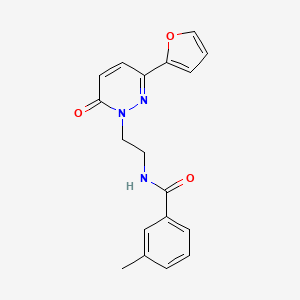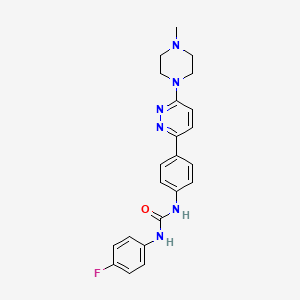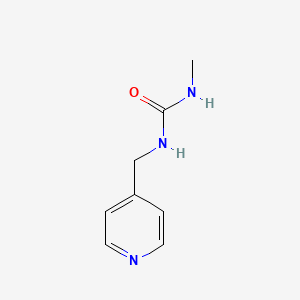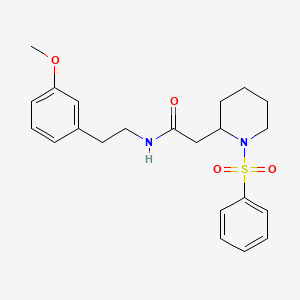
N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Applications De Recherche Scientifique
Enzyme Inhibitory Activities
Research has demonstrated the synthesis and evaluation of derivatives of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide for their enzyme inhibitory activities. For instance, compounds synthesized through conventional and microwave-assisted methods were assessed for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some compounds, such as those from the triazole analogue series, showed promising activity against these enzymes, indicating potential therapeutic applications in conditions associated with enzyme dysfunction (Virk et al., 2018).
Synthesis and Biological Activity
Another aspect of research on these compounds involves their synthesis and evaluation for biological activities. N-substituted derivatives have been prepared and tested against various targets, including AChE, BChE, and lipoxygenase (LOX) enzymes. The synthesis process typically involves reacting benzenesulfonyl chloride with amines, followed by various substitution reactions to yield a range of derivatives. These compounds have shown varying degrees of activity, with some displaying promising results against the targeted enzymes (Khalid et al., 2014).
Modification for Improved Activity
Further modifications of the core structure of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been explored to enhance their biological activities and reduce toxicity. For example, replacing the acetamide group with alkylurea in certain derivatives has been shown to retain antiproliferative activity against cancer cell lines while significantly reducing acute oral toxicity, suggesting a potential for developing safer anticancer agents (Wang et al., 2015).
Application in Imaging Studies
Additionally, some derivatives of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been evaluated as potential radioligands for imaging studies, particularly for mapping acetylcholinesterase (AChE) distribution in the brain. However, despite showing high affinity for AChE in vitro, challenges such as uniform brain distribution have limited their utility in vivo imaging applications (Brown-Proctor et al., 1999).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Orientations Futures
This would involve discussing potential future research directions, applications, or improvements to the synthesis process of the compound.
Please consult a professional chemist or a reliable scientific database for accurate and detailed information. It’s always important to handle chemicals safely and understand their properties before working with them.
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-10-7-8-18(16-20)13-14-23-22(25)17-19-9-5-6-15-24(19)29(26,27)21-11-3-2-4-12-21/h2-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIUFDLUIFXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

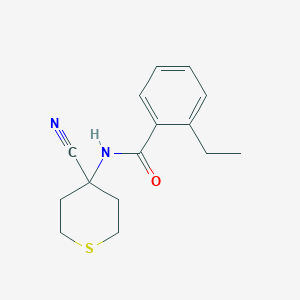
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

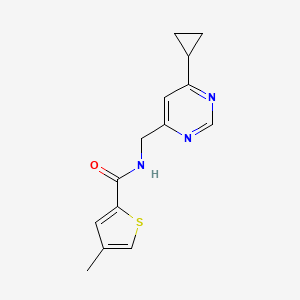
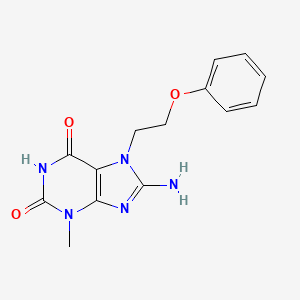
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
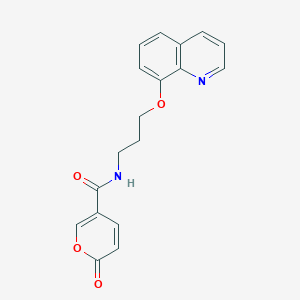
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)
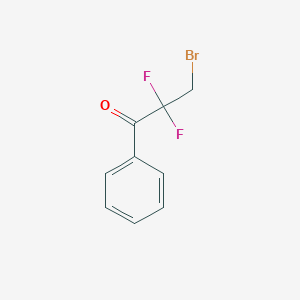
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)
